molecular formula C17H19NO B3392818 1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis- CAS No. 138876-40-1

1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis-

Cat. No.: B3392818
CAS No.: 138876-40-1
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-BBRMVZONSA-N
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Description

Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry

Azetidine scaffolds are considered privileged structures in drug discovery. google.comnih.gov Their rigid framework allows for the precise positioning of substituents in three-dimensional space, which is crucial for specific interactions with biological targets. nih.gov The ring strain of azetidines, while contributing to their reactivity, also imparts a degree of conformational restriction that can be advantageous in the design of potent and selective therapeutic agents. google.com This unique combination of properties has led to the incorporation of the azetidine motif in a variety of approved drugs and clinical candidates. google.comresearchgate.net

The reactivity of the azetidine ring is largely governed by its strain, making it susceptible to ring-opening reactions under various conditions. researchgate.net This property is exploited by synthetic chemists to access a diverse array of functionalized acyclic amines. researchgate.net Conversely, the development of methods for the construction and functionalization of the azetidine ring itself remains an active area of research, with significant progress being made in cycloaddition reactions, ring contractions, and C-H functionalization. google.com

Historical Development and Discovery of Related Azetidine Derivatives in Academic Research

The history of azetidine chemistry dates back to the early 20th century, but for a long time, these compounds were relatively underexplored due to synthetic challenges. nih.govmdpi.com A pivotal moment in the field was the discovery of naturally occurring azetidine derivatives, such as azetidine-2-carboxylic acid, which spurred interest in their biological activities and synthetic preparation. mdpi.com

Early synthetic methods for azetidines were often low-yielding and lacked stereocontrol. nih.gov However, the advent of modern synthetic methodologies has revolutionized the field. google.com Key developments include the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, and various intramolecular cyclization strategies. nih.gov These advancements have made a wide range of substituted azetidines, including those with defined stereochemistry, more accessible for academic and industrial research. nih.gov The development of stereoselective methods for the synthesis of cis- and trans-2,3-disubstituted azetidines has been a particularly important area of focus. nih.gov

Structural Peculiarities and Stereochemical Considerations of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol

While specific experimental data for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is not widely available in the public domain, we can infer its structural and stereochemical features based on well-established principles and studies of analogous compounds.

The designation "cis-" in the name of the compound indicates that the methyl group at the C2 position and the hydroxyl group at the C3 position are on the same face of the azetidine ring. This relative stereochemistry has a profound impact on the molecule's three-dimensional shape and potential reactivity.

The azetidine ring is not planar and exists in a puckered conformation to relieve some of its torsional strain. researchgate.net For a cis-2,3-disubstituted azetidine, the substituents will adopt pseudo-axial and pseudo-equatorial positions. The large diphenylmethyl (benzhydryl) group on the nitrogen atom will significantly influence the ring's conformation and the orientation of the other substituents due to steric hindrance.

The synthesis of such a molecule would likely involve a stereoselective approach to control the relative configuration of the C2 and C3 stereocenters. Methods for achieving cis-diastereoselectivity in the synthesis of 2,3-disubstituted azetidines often rely on directed reactions or the use of specific starting materials that favor the formation of the cis product.

Table 1: Inferred Structural and Stereochemical Properties of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol

PropertyInferred CharacteristicBasis for Inference
Relative Stereochemistry The methyl group at C2 and the hydroxyl group at C3 are on the same side of the azetidine ring.The "cis-" nomenclature.
Ring Conformation The four-membered ring is puckered, not planar.General principle for azetidine rings to minimize torsional strain. researchgate.net
Substituent Orientation The methyl and hydroxyl groups will occupy pseudo-axial and pseudo-equatorial positions.Consequence of the puckered ring conformation.
Influence of N-substituent The bulky diphenylmethyl group will sterically influence the ring pucker and the preferred orientation of the C2 and C3 substituents.Known steric effects of large N-substituents on the azetidine ring conformation.

Overview of Key Research Trajectories for the Chemical Compound

Given the structural features of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, several potential research trajectories can be envisioned, primarily leveraging its nature as a chiral, functionalized azetidine.

One promising area of investigation would be its use as a chiral building block in organic synthesis. The hydroxyl group provides a handle for further functionalization, and the defined stereochemistry at C2 and C3 could be transferred to more complex molecules. The diphenylmethyl group is a common protecting group for nitrogen that can be removed under specific conditions, revealing the secondary amine for subsequent reactions.

In the realm of medicinal chemistry , this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The azetidin-3-ol (B1332694) moiety is a known pharmacophore, and the specific substitution pattern of this molecule could lead to unique biological activities. Research could focus on synthesizing analogs with different substituents on the phenyl rings or by modifying the methyl and hydroxyl groups to explore structure-activity relationships for various biological targets.

Finally, the compound could be a subject of conformational analysis studies. Detailed NMR spectroscopy and computational modeling could provide valuable insights into the conformational preferences of polysubstituted azetidine rings, contributing to a better understanding of this important class of heterocyles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol reveals several potential disconnection points, suggesting various synthetic strategies. The process involves mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in

One logical disconnection is the C2-C3 bond, which could conceptually arise from a [2+2] cycloaddition between an imine and a suitable two-carbon component. Another key disconnection is at the C-N bonds, suggesting a ring-closing strategy from a linear precursor. For instance, intramolecular cyclization of a 3-amino-1-halopropane or a related derivative is a common approach to forming the azetidine (B1206935) ring. thieme-connect.com

The stereochemistry at C2 and C3, being cis, is a crucial aspect that must be addressed in any synthetic plan. This can be achieved through diastereoselective reactions on an acyclic precursor before cyclization, or through stereoselective reactions on a pre-formed azetidine or azetine ring.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Disconnection 1 (C-N bond): This leads back to a substituted aminopropanol (B1366323) derivative, such as a 1-(diphenylmethylamino)-2-halobutan-3-ol or a related precursor with a leaving group at the 3-position.

Disconnection 2 ([2+2] Cycloaddition): This approach envisions the formation of the four-membered ring from an imine (derived from diphenylmethylamine and acetaldehyde) and a ketene (B1206846) equivalent that would provide the C3-hydroxyl group.

Each of these disconnections points toward established synthetic methodologies for azetidine synthesis, which are further elaborated in the following sections.

Classical Synthetic Routes to the Azetidine Corenih.govmdpi.com

The construction of the azetidine skeleton is a central challenge in the synthesis of the target molecule. Two of the most prominent classical strategies are ring closure of acyclic precursors and [2+2] cycloaddition reactions.

Intramolecular cyclization is a widely employed method for the synthesis of azetidines. This typically involves a 1,3-difunctionalized propane (B168953) derivative where a nucleophilic nitrogen atom displaces a leaving group at the 3-position.

A general representation of this strategy is the reaction of a primary or secondary amine with a 1,3-dihalopropane or a related biselectrophile. thieme-connect.com In the context of the target molecule, this would involve the reaction of diphenylmethylamine with a suitably substituted 3-carbon unit bearing leaving groups at the 1 and 3 positions and the required methyl and hydroxyl functionalities.

Recent advancements have focused on more sophisticated ring-closing reactions. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings from readily available amine precursors. rsc.org This method offers a more direct approach by avoiding the pre-installation of leaving groups. rsc.org Another innovative approach involves a relay catalysis strategy that enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, providing access to biologically relevant azetidines. organic-chemistry.org

Reaction Type Key Reactants General Conditions Advantages Challenges
Intramolecular Nucleophilic Substitutionγ-Amino alcohol with a leaving groupBaseReadily available starting materialsOften requires harsh conditions, potential for side reactions
Palladium-Catalyzed C-H AminationAmine with a directing groupPalladium catalyst, oxidantHigh functional group toleranceCatalyst cost, optimization of directing groups
[3+1] AnnulationCyclopropane 1,1-diester, AmineLewis acid and (hypo)iodite catalysisAccess to polysubstituted azetidinesSubstrate scope limitations

The [2+2] cycloaddition reaction between an imine and an alkene or ketene is another cornerstone of azetidine synthesis. The Staudinger synthesis, which involves the reaction of an imine with a ketene, is a classic example that leads to the formation of β-lactams (azetidin-2-ones). mdpi.com These can then be reduced to the corresponding azetidines.

For the synthesis of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a [2+2] cycloaddition could be envisioned between an imine derived from diphenylmethylamine and acetaldehyde, and a ketene equivalent that would introduce the hydroxyl group at the C3 position.

A significant development in this area is the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. springernature.com Visible-light-mediated versions of this reaction have been developed, offering a milder and more sustainable approach to azetidine synthesis. rsc.orgspringernature.comacs.org These reactions can provide access to highly functionalized azetidines that would be difficult to prepare using other methods. rsc.org

Reaction Type Key Reactants General Conditions Advantages Challenges
Staudinger SynthesisImine, KeteneVariesHigh yields, good stereocontrolLimited to β-lactam synthesis initially
Aza-Paternò-Büchi ReactionImine, AlkeneUV or visible light, photosensitizerAccess to diverse azetidinesControl of regioselectivity and stereoselectivity can be difficult
Photocatalytic Dehydrogenative [2+2] CycloadditionAmine, AlkenePhotocatalyst, oxidantAtom-economic, stereoselectiveSubstrate scope can be limited

Stereoselective Synthesis of the cis-Diastereomer

Achieving the desired cis stereochemistry between the methyl group at C2 and the hydroxyl group at C3 is a critical challenge. This can be addressed through either substrate-controlled or catalyst-controlled stereoselective methods.

Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions leading to the formation of the azetidine ring or the introduction of substituents. rsc.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed.

For example, a chiral auxiliary could be attached to the nitrogen atom of the precursor amine. The steric bulk of the auxiliary would then direct the approach of reagents during cyclization or subsequent functionalization, leading to the preferential formation of one diastereomer. The use of chiral tert-butanesulfinamides has proven effective in the synthesis of enantioenriched C2-substituted azetidines. acs.org This approach involves the condensation of the auxiliary with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization, affording the azetidine with high diastereoselectivity. acs.org

Chiral Auxiliary Reaction Type Typical Diastereoselectivity Advantages Disadvantages
(S)-1-PhenylethylamineRing closureModerate to highReadily availableRemoval can be challenging
tert-ButanesulfinamideIntramolecular cyclizationHighBoth enantiomers available, easily cleavedMulti-step process
Evans OxazolidinonesAlkylationHighWell-established, predictable stereocontrolRequires stoichiometric amounts of the auxiliary

Asymmetric catalysis offers a more atom-economical and elegant approach to controlling stereochemistry. This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.

In the context of azetidine synthesis, chiral catalysts can be employed in various reactions, including cycloadditions and ring-closing reactions. For instance, copper-catalyzed asymmetric [3+1]-cycloaddition reactions have been developed for the synthesis of chiral tetrasubstituted azetidines. nih.gov Similarly, enantioselective phase-transfer catalysis has been successfully applied to the synthesis of spirocyclic azetidine oxindoles. nih.gov

A recent breakthrough in this area is the highly enantioselective difunctionalization of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. acs.orgnih.gov This method, which utilizes a copper/bisphosphine catalyst, installs two versatile functionalities onto the azetine ring while creating two new stereogenic centers with high stereocontrol. acs.org Such a strategy could be adapted for the synthesis of the target molecule by starting with a suitably substituted azetine.

Catalyst System Reaction Type Key Features Enantiomeric/Diastereomeric Excess
Copper/Chiral Sabox Ligand[3+1] CycloadditionSynthesis of chiral 2-azetinesUp to 95% ee
Chiral Phase-Transfer CatalystIntramolecular C-C Bond FormationSynthesis of spirocyclic azetidinesUp to 98% ee
Copper/BisphosphineBoryl Allylation of AzetinesAccess to chiral 2,3-disubstituted azetidinesHigh ee and dr

Diastereoselective Control in Ring Formation

Achieving the cis stereochemistry between the substituents at the C2 and C3 positions is a critical challenge in the synthesis of this target molecule. Two primary strategies have been established in related systems to control this diastereoselectivity: the stereoselective reduction of an azetidin-3-one (B1332698) precursor and the intramolecular cyclization of a stereodefined acyclic precursor.

One effective method involves the reduction of a corresponding 1-(Diphenylmethyl)-2-methylazetidin-3-one. In analogous systems, the reduction of a cis-2,4-disubstituted azetidin-3-one with sodium borohydride (B1222165) in methanol (B129727) has been shown to produce the all-cis azetidin-3-ol (B1332694) as the sole detectable diastereoisomer. lookchem.com This high degree of stereocontrol is attributed to the hydride attacking the carbonyl from the less sterically hindered face, which is anti to the existing substituents at C2 and C4, thus leading to a cis relationship between the C2-substituent and the newly formed C3-hydroxyl group. lookchem.com

A second powerful approach for stereocontrol is the intramolecular aminolysis of a cis-3,4-epoxy amine. nih.govfrontiersin.orgresearchgate.net This method utilizes a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to promote a highly regioselective 4-exo-tet cyclization. nih.govfrontiersin.orgnih.gov The reaction proceeds via a C3-selective intramolecular aminolysis of the epoxide, effectively translating the stereochemistry of the starting cis-epoxide to the final azetidin-3-ol product. nih.govfrontiersin.org This catalytic reaction is noted for its high yields and tolerance of various functional groups. nih.govnih.gov

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) provides a valuable pathway to generate structural analogs from a core scaffold without resorting to de novo synthesis. nih.govresearchgate.netresearchgate.net For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, derivatization can be envisioned at two primary sites: the C3-hydroxyl group and the N1-diphenylmethyl group.

The secondary alcohol at the C3 position is a versatile handle for functionalization. In related N-protected azetidin-3-ols, this hydroxyl group can be activated and substituted. For instance, iron-catalyzed thiol alkylation of N-Cbz azetidinols proceeds through an azetidine carbocation intermediate, demonstrating that the hydroxyl group can serve as a leaving group to allow for the introduction of new substituents at the C3 position. acs.org This suggests that the target compound could be converted into a variety of 3-substituted azetidines.

The diphenylmethyl (benzhydryl) group at the N1 position often serves as a protecting group. It can be removed under specific conditions, such as hydrogenolysis, to yield the free secondary amine. rsc.org This unprotected NH-azetidine can then be subjected to a wide range of derivatization reactions, including N-acylation or N-alkylation, to install different substituents and modulate the molecule's properties.

Comparative Analysis of Synthetic Efficiency and Yields

While a direct comparison for the specific target molecule is not available in the literature, the efficiency of plausible synthetic routes can be analyzed based on closely related analogs. The synthesis of 1-benzhydrylazetidin-3-ol, an analog lacking the C2-methyl group, has been highly optimized. acs.orgacs.orgresearchgate.net This provides a benchmark for industrial-scale production. Other stereoselective methods, though not scaled up, offer alternative approaches with high stereocontrol.

A comparative analysis of three potential synthetic routes is presented below:

Route Description Key Reagents Analog Yield Pros Cons
A: Epichlorohydrin (B41342) Annulation One-pot reaction of a primary amine with an epichlorohydrin derivative.Benzhydrylamine, epichlorohydrin, Isopropanol.80% acs.orgresearchgate.netHigh-yielding, one-pot, chromatography-free, scalable. acs.orgacs.orgresearchgate.netRequires a specific methylated epichlorohydrin; stereocontrol might be challenging.
B: Epoxy Amine Cyclization Lewis acid-catalyzed intramolecular cyclization of a pre-formed cis-epoxy amine.cis-3,4-epoxy amine, La(OTf)₃, 1,2-dichloroethane.81% nih.govfrontiersin.orgExcellent stereocontrol from precursor, high yield, good functional group tolerance. nih.govMulti-step process to prepare the epoxy amine precursor.
C: Azetidinone Reduction Stereoselective reduction of a 1,2-disubstituted azetidin-3-one precursor.2,4-disubstituted azetidin-3-one, NaBH₄, Methanol.High (for reduction step) lookchem.comExcellent diastereoselectivity for the cis-ol product. lookchem.comOverall yield depends on the synthesis of the azetidin-3-one precursor.

This analysis indicates that while the epichlorohydrin method is highly efficient for the parent structure, the epoxy amine cyclization or azetidinone reduction routes may offer more precise control over the cis stereochemistry required for the target molecule.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of complex molecules aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. wjpmr.com The synthesis of 1-benzhydrylazetidin-3-ol, a close analog of the target compound, provides an excellent example of an efficient and environmentally conscious process. acs.orgresearchgate.net

This optimized synthesis is a one-pot reaction that proceeds in high yield (80%) and produces a product of high purity (99.3%) without the need for column chromatography. acs.orgacs.orgresearchgate.net Eliminating chromatographic purification is a significant green advantage, as it drastically reduces solvent consumption and waste generation. The one-pot nature of the process minimizes handling and energy use associated with isolating intermediates.

Furthermore, the use of catalytic methods aligns with green chemistry principles. The intramolecular aminolysis of epoxy amines employs a catalytic amount (5 mol%) of a Lewis acid, La(OTf)₃, which is more atom-economical than using stoichiometric reagents. nih.govfrontiersin.org While the reported solvent for this reaction is 1,2-dichloroethane, future optimization could focus on replacing it with a greener alternative. nih.govmdpi.com The development of syntheses that avoid volatile organic compounds, utilize non-toxic and renewable starting materials, and run under mild conditions are key goals in the sustainable production of azetidine derivatives. wjpmr.commdpi.com

Stereochemical Elucidation and Conformational Analysis of Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

The unambiguous assignment of the relative and absolute stereochemistry of chiral molecules such as cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol relies on a suite of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed insights into the spatial relationships between atoms and allow for the quantification of enantiomeric excess.

Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for confirming the cis-stereochemistry of the methyl and hydroxyl groups.

In the ¹H NMR spectrum, the coupling constants (J-values) between the protons on the azetidine (B1206935) ring are particularly informative. For cis-isomers of similar azetidin-3-ols, the vicinal coupling constants between H2-H3 and H3-H4 are typically in the range of 5-7 Hz. ipb.pt In contrast, trans-isomers often exhibit smaller coupling constants.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for the cis relationship. A NOESY experiment detects through-space correlations between protons that are in close proximity. For the target molecule, a cross-peak between the proton of the 2-methyl group and the proton on the 3-hydroxyl group (or the H3 proton itself) would strongly indicate their spatial closeness on the same face of the azetidine ring.

Expected ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Azetidine H2~3.5 - 4.0Quartet (q)~6.5
Azetidine H3~4.2 - 4.7Multiplet (m)-
Azetidine H4~3.0 - 3.5Multiplet (m)-
2-Methyl Protons~1.2 - 1.5Doublet (d)~6.5
Diphenylmethyl Proton~4.5 - 5.0Singlet (s)-
Phenyl Protons~7.2 - 7.5Multiplet (m)-
Hydroxyl ProtonVariableSinglet (s, br)-
Expected ¹³C NMR Data Chemical Shift (δ, ppm)
Azetidine C2~60 - 65
Azetidine C3~70 - 75
Azetidine C4~50 - 55
2-Methyl Carbon~15 - 20
Diphenylmethyl Carbon~75 - 80
Phenyl Carbons~125 - 145

Chiral Chromatography for Enantiomeric Purity Assessment

Given the presence of multiple stereocenters, cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral molecule and can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers and determining the enantiomeric purity of a sample. rsc.orgnih.gov

This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including nitrogen-containing heterocycles. rsc.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Typical Chiral HPLC Parameters Condition
Column Chiralpak® IA or similar polysaccharide-based column
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

X-ray Crystallography and Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the relative stereochemistry and the preferred conformation in the solid state.

While a specific crystal structure for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is not publicly available, analysis of related heterocyclic structures provides expected parameters. The azetidine ring would be expected to be non-planar, and the analysis would confirm the cis-disposition of the 2-methyl and 3-hydroxyl groups. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which stabilize the crystal lattice.

Expected Crystallographic Data Parameter
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions Dependent on crystal packing
Key Bond Lengths (Å) C-N: ~1.47, C-C: ~1.54, C-O: ~1.43
Key Bond Angles (°) C-N-C: ~90, C-C-C: ~88
**Ring Puckering Angle (°) **~10 - 30

Conformational Landscape and Energy Minima Analysis

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. The degree of puckering and the conformational preferences are influenced by the nature and disposition of the substituents on the ring. Computational methods, such as Density Functional Theory (DFT), are often employed to explore the conformational landscape and identify the lowest energy conformers.

For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, the puckered ring can exist in two primary envelope or twisted conformations. The bulky diphenylmethyl group on the nitrogen atom and the cis-substituents at C2 and C3 will significantly influence the equilibrium between these conformers. The lowest energy conformation will seek to minimize steric interactions between the substituents. It is anticipated that the conformer which places the bulky diphenylmethyl group in a pseudo-equatorial position to minimize steric clash with the ring protons would be favored.

Influence of Substituents on Ring Puckering and Stereochemical Stability

The substituents on the azetidine ring play a critical role in defining its geometry and stability. The large diphenylmethyl group at the N1 position is expected to have a profound impact on the degree of ring puckering and the barrier to ring inversion. This bulky group can sterically interact with the substituents at the C2 and C4 positions, influencing the puckering angle. The puckering of the azetidine ring is characterized by a dihedral angle, which for the parent azetidine has been found to be around 37°. rsc.org

The cis-arrangement of the methyl and hydroxyl groups at C2 and C3 introduces specific steric and electronic interactions that further modulate the ring's conformation. There may be a potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which would favor certain puckered conformations. The stereochemical stability of the molecule is generally high due to the covalent nature of the bonds, and interconversion between diastereomers would require bond-breaking processes.

Advanced Spectroscopic Characterization of Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, both one-dimensional and advanced two-dimensional NMR methods provide critical data for structural confirmation and quantitative analysis.

Quantitative NMR (qNMR) serves as a powerful tool for real-time monitoring of the synthesis of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, allowing for the accurate determination of reaction yield and purity without the need for chromatographic separation. ox.ac.uk The principle of qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei. mdpi.com

To monitor the reaction, a known amount of an inert internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) is added to the reaction mixture. By comparing the integral of a characteristic proton signal from the product with the integral of the standard, the exact concentration and thus the reaction yield can be calculated at any given time. For instance, the methine proton of the diphenylmethyl group or the methyl protons at the C2 position can be used for quantification.

Key Parameters for Accurate qNMR:

Relaxation Delay (d1): Must be set to at least 5-7 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard to ensure complete magnetization recovery between scans.

Internal Standard: Should be chemically inert, stable, have a simple spectrum that does not overlap with analyte signals, and have a known purity.

Signal Selection: Resonances chosen for integration should be sharp, well-resolved, and free from overlap with other signals.

A hypothetical reaction progress monitored by ¹H qNMR is presented below.

Time (hours)Integral of Product (CH₃)Integral of StandardCalculated Yield (%)
10.151.0015
20.351.0035
40.621.0062
80.881.0088
120.951.0095

This interactive table demonstrates how qNMR can be used to track the formation of the product over the course of the reaction, providing valuable kinetic data and helping to determine the optimal reaction time.

While 1D NMR provides initial structural information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for confirming the cis stereochemistry of the substituents on the azetidine (B1206935) ring. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, COSY would show correlations between the proton at C2 and the proton at C3, as well as between the proton at C3 and the two diastereotopic protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of the carbon signals for C2, C3, C4, the methyl group, and the diphenylmethyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the one between the methyl protons and C2, and between the diphenylmethyl proton and the nitrogen-bearing carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the cis relative stereochemistry. libretexts.orgresearchgate.net The NOE is a through-space interaction, and a cross-peak is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity. acdlabs.com For the cis isomer, a clear NOE correlation is expected between the protons of the C2-methyl group and the proton on C3. This spatial proximity would be absent in the corresponding trans isomer. acdlabs.comyoutube.com

2D NMR TechniqueExpected Key Correlations for cis-1-(Diphenylmethyl)-2-methylazetidin-3-olInformation Gained
COSY H2 ↔ H3, H3 ↔ H4a/H4b¹H-¹H connectivity within the azetidine ring
HSQC H2 ↔ C2, H3 ↔ C3, H4a/b ↔ C4, -CH₃ ↔ -CH₃ CarbonDirect ¹H-¹³C one-bond correlations
HMBC -CH₃ ↔ C2, H(benzhydryl) ↔ C2, H(benzhydryl) ↔ C4Long-range ¹H-¹³C connectivity, confirms fragment assembly
NOESY H(-CH₃) ↔ H3Spatial proximity, confirms cis stereochemistry

This interactive table summarizes the crucial 2D NMR experiments and the expected correlations that collectively provide an irrefutable structural proof for the target molecule.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, which allows for the determination of its elemental formula with high confidence. youtube.com For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol (C₁₇H₁₉NO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be used to confirm its molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, offering further structural confirmation. nih.gov The fragmentation of azetidines is influenced by the ring strain and the nature of the substituents. nih.govnih.gov

Predicted Fragmentation Pathways: A primary and highly favorable fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. wikipedia.org This leads to the cleavage of the C2-N or C4-N bond, often resulting in the formation of the highly stable diphenylmethyl (benzhydryl) cation.

Formation of the Diphenylmethyl Cation: The most prominent fragmentation is expected to be the cleavage of the N-CH(Ph)₂ bond to generate the diphenylmethyl cation at m/z 167. This is a very stable secondary carbocation, and its peak is often the base peak in the spectrum.

Ring Opening and Cleavage: Another pathway could involve the initial loss of a water molecule (H₂O) from the hydroxyl group, followed by ring opening and subsequent fragmentation of the azetidine ring.

Loss of the Methyl Group: Cleavage of the C2-CH₃ bond could lead to a fragment corresponding to the loss of a methyl radical (•CH₃).

Ion FragmentProposed Structure / LossExpected m/z (Monoisotopic)
[C₁₇H₁₉NO]⁺•Molecular Ion253.1467
[C₁₃H₁₁]⁺Diphenylmethyl cation167.0861
[C₁₇H₁₈N]⁺[M - OH]⁺236.1439
[C₁₆H₁₆NO]⁺[M - CH₃]⁺238.1232
[C₄H₈NO]⁺Azetidinol ring fragment after N-C cleavage86.0606

This interactive table outlines the expected major fragments in the mass spectrum of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, providing a fingerprint for its identification.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. arxiv.org These "molecular fingerprints" are useful for identifying the functional groups present in cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol.

Expected Vibrational Frequencies:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine ring, methyl, and methine groups) will be observed as strong bands just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the tertiary amine within the azetidine ring is expected in the 1100-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching of the secondary alcohol will appear as a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the carbon backbone, which may be weak in the IR spectrum. mdpi.com

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H StretchAlcohol3200-3600 (Broad, Strong)Weak
Aromatic C-H StretchPhenyl Rings3000-3100 (Medium)Strong
Aliphatic C-H StretchAzetidine, -CH₃, -CH-2850-2980 (Strong)Strong
C=C StretchAromatic Ring1450-1600 (Medium-Sharp)Strong
C-N StretchTertiary Amine1100-1250 (Medium)Medium
C-O StretchSecondary Alcohol1050-1150 (Strong)Weak

This interactive table provides a summary of the characteristic vibrational frequencies expected for the key functional groups in the molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate chiral molecules. nih.gov The cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, as synthesized, is a racemic mixture of two enantiomers, (2R,3R) and (2S,3S). As a racemate, it is optically inactive and will not show a CD or ORD spectrum.

However, if the enantiomers were to be separated (e.g., by chiral chromatography), CD and ORD spectroscopy would be essential for their characterization. nih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. The two enantiomers would exhibit mirror-image CD spectra. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) could be correlated to the absolute configuration of the chiral centers, often aided by computational predictions. nih.gov

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the two enantiomers would produce mirror-image ORD curves.

These techniques are powerful for confirming the enantiomeric purity and assigning the absolute configuration of resolved chiral azetidines. acs.orgrsc.org

Hyphenated Techniques for Structural Confirmation in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of target compounds in complex mixtures, such as during reaction monitoring or in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for analyzing the compound directly from a reaction mixture. nih.gov The sample is injected into a liquid chromatograph (e.g., HPLC), which separates the components of the mixture. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the presence of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol by its retention time and its mass spectrum, even in the presence of starting materials, byproducts, and solvents. Derivatization is generally not required, making it a direct and powerful analytical tool. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Due to the polar hydroxyl group, derivatization of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, for example by silylation to form a trimethylsilyl (TMS) ether, might be necessary to improve its volatility and chromatographic behavior. The mixture is separated on a GC column, and the separated components are subsequently analyzed by a mass spectrometer. GC-MS provides high chromatographic resolution and can be used for both qualitative identification and quantitative analysis.

Both techniques offer high sensitivity and selectivity, making them ideal for confirming the structure of the target compound in complex samples where direct analysis by NMR or other spectroscopic methods would be challenging.

Computational and Theoretical Studies of Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of azetidine (B1206935) derivatives. While specific computational studies focusing exclusively on cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous structures. These studies provide a strong basis for predicting its behavior.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For azetidine-containing compounds, these calculations reveal critical structural and electronic features.

Molecular Geometry : The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain. medwinpublishers.com DFT methods can precisely calculate the bond lengths, bond angles, and dihedral angles that define this puckering. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, calculations would likely show a puckered ring with the substituents (diphenylmethyl, methyl, and hydroxyl groups) occupying specific pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. The large diphenylmethyl group, in particular, would significantly influence the ring's preferred conformation. researchgate.net Computational analysis of related N-substituted azetidines has confirmed the importance of substituent stereochemistry in determining the ring's arrangement. mdpi.comuniba.it

Electronic Structure : DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule. This is crucial for understanding reactivity. In this compound, the nitrogen atom is expected to be a region of high electron density (a nucleophilic center), while the hydrogen of the hydroxyl group would be electron-deficient (an electrophilic center). The Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can quantify these charges and describe the bonding interactions within the molecule. researchgate.net

Table 1: Typical Parameters Investigated in DFT-based Geometry Optimization

ParameterDescriptionPredicted Significance for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.C-N and C-C bond lengths within the strained azetidine ring would be of key interest.
Bond Angles The angle formed between three connected atoms.Ring angles will deviate significantly from the ideal 109.5° for sp³ carbons due to ring strain.
Dihedral Angles The angle between two planes, each defined by three atoms.Crucial for defining the exact puckering of the azetidine ring and the orientation of substituents.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Would visualize the nucleophilic nitrogen and electrophilic hydroxyl proton, predicting sites for intermolecular interactions.

Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to validate experimental findings or assign structures.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org By calculating the ¹H and ¹³C chemical shifts for a proposed structure of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, the results can be compared with experimental spectra to confirm the compound's identity and stereochemistry. nih.gov The accuracy of these predictions can be high, often with root mean square errors of less than 0.15 ppm for ¹H and 2.5 ppm for ¹³C when using appropriate DFT protocols. nih.gov

Vibrational Frequencies : DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each frequency corresponds to a specific molecular motion (e.g., stretching, bending). For the target compound, characteristic frequencies such as the O-H stretch of the alcohol, C-N stretches of the azetidine ring, and C-H stretches of the aromatic rings would be predicted. These calculations also serve to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies). universiteitleiden.nl

Table 2: DFT Functionals and Basis Sets Commonly Used for Spectroscopic Calculations

Level of TheoryDescriptionApplication
B3LYP A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Widely used for both geometry optimization and NMR/IR frequency calculations, offering a good balance of accuracy and computational cost. rsc.org
M06-2X A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions.Often used for more accurate energy calculations and can provide refined geometries.
cc-pVDZ / 6-31G(d) Pople-style and Dunning-style double-zeta basis sets that include polarization functions on heavy atoms.Standard basis sets for calculations on organic molecules, providing a reliable description of electron distribution. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of every atom in the molecule and its environment (e.g., solvent) by solving Newton's equations of motion.

For a flexible molecule like cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, MD simulations are invaluable for:

Conformational Sampling : The azetidine ring can undergo puckering motions, and the two phenyl rings of the diphenylmethyl group can rotate. MD simulations can explore the full range of accessible conformations and determine their relative populations and the energy barriers between them. researchgate.net This provides a more realistic understanding of the molecule's structure in solution than a single static geometry.

Solvent Effects : By including explicit solvent molecules (e.g., water, chloroform) in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics.

Ligand-Receptor Dynamics : If the molecule is intended to bind to a biological target, MD simulations can be used to study the dynamics of the binding process, the stability of the resulting complex, and the conformational changes that occur upon binding. researchgate.net

Theoretical Reaction Mechanism Investigations Involving the Chemical Compound

DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathway a reaction will follow. mdpi.com For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, theoretical investigations could explore several potential reactions:

Ring-Opening Reactions : Due to inherent ring strain, azetidines can undergo ring-opening reactions under certain conditions, such as in the presence of acids or nucleophiles. nih.govresearchgate.net DFT calculations can model these processes by locating the transition state structures and calculating the activation energies for different possible pathways (e.g., Sₙ2 attack at C2 or C4). nih.gov This helps predict the regioselectivity and stereochemical outcome of the reaction.

Reactions at the Hydroxyl Group : The -OH group can be a site for reactions like oxidation, esterification, or etherification. Computational models can predict the feasibility of these transformations and provide insight into their mechanisms.

Cycloaddition Reactions : Azetidines can potentially participate in or be formed from cycloaddition reactions. Theoretical studies can assess the orbital interactions and activation barriers associated with these pericyclic reactions. mdpi.com

Research on the intramolecular aminolysis of epoxy amines to form azetidines has successfully used DFT calculations to explain the regioselectivity of the ring-closure step, demonstrating the predictive power of these methods. frontiersin.orgresearchgate.net

Ligand-Target Interaction Modeling (theoretical, e.g., pharmacophore mapping)

Given that many azetidine derivatives are designed for biological activity, particularly targeting the central nervous system (CNS), theoretical modeling of their interaction with protein targets is crucial. nih.gov

Pharmacophore Mapping : A pharmacophore is an abstract representation of the molecular features necessary for biological activity. slideshare.net For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a pharmacophore model would be constructed based on its key chemical features. This process identifies essential interaction points that a molecule must possess to bind to a specific receptor. mdpi.com

Table 3: Potential Pharmacophoric Features of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction
Hydrogen Bond Donor Hydroxyl (-OH) groupForms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on a protein target.
Hydrogen Bond Acceptor Nitrogen atom, Oxygen atomAccepts hydrogen bonds from donor groups (e.g., amide N-H) on a protein target.
Hydrophobic/Aromatic Two Phenyl ringsEngages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.
Positive Ionizable Azetidine Nitrogen (protonated)Can form ionic interactions with negatively charged residues (e.g., Aspartate, Glutamate) at physiological pH.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net By docking the 3D structure of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol into the active site of a known or homology-modeled protein, researchers can predict its binding mode and estimate its binding affinity. This information is critical for understanding the structural basis of its activity and for guiding the design of more potent derivatives. nih.gov

In Silico Screening Methodologies for Novel Derivatives

In silico (computational) screening is a cost-effective strategy to evaluate large virtual libraries of compounds to identify promising candidates for synthesis and testing. wikipedia.orgnih.gov Starting with the core structure of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, various in silico methods can be employed to discover novel derivatives with enhanced properties.

Virtual Screening (VS) : This involves docking large libraries of virtual compounds—created by computationally modifying the parent structure—against a biological target. researchgate.net The compounds are ranked based on their predicted binding affinity (docking score), allowing researchers to prioritize a smaller, more manageable set of molecules for experimental validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activity. By building a QSAR model from a set of known active and inactive azetidine analogs, the model can then be used to predict the activity of new, unsynthesized derivatives.

ADME/Tox Prediction : Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of novel derivatives. researchgate.net This is crucial in early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles or toxicity. For CNS-active compounds, models predicting blood-brain barrier (BBB) penetration are particularly important. mdpi.com

Table 4: Common In Silico Screening Techniques

TechniquePrincipleApplication for Azetidine Derivatives
Ligand-Based Virtual Screening Uses the known properties of active molecules (like a pharmacophore model or shape similarity) to find other molecules with similar properties. wikipedia.orgSearching a database for compounds that match the pharmacophore of the parent molecule to find structurally diverse but functionally similar compounds.
Structure-Based Virtual Screening Uses the 3D structure of the biological target (e.g., an enzyme or receptor) to dock and score potential ligands. wikipedia.orgDocking a library of virtual derivatives into a target protein to identify those with the best predicted binding energies and interaction patterns. nih.gov
Machine Learning Models Supervised learning algorithms are trained on datasets of active/inactive compounds to learn patterns that predict activity. wikipedia.orgDeveloping a neural network or random forest model to predict the biological activity or CNS penetration of new azetidine analogs based on their molecular descriptors. acs.org

Role As a Chiral Intermediate and Building Block in Complex Synthesis

Applications in the Synthesis of Other Chiral Azetidine (B1206935) Derivatives

The inherent chirality and functional group arrangement of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol make it an excellent starting material for the synthesis of other valuable chiral azetidine derivatives. The hydroxyl group can be readily oxidized to the corresponding ketone, an azetidin-3-one (B1332698), which is a versatile intermediate for further functionalization. nih.gov For instance, the regio- and stereoselective alkylation at the C4 position of the azetidin-3-one ring has been successfully demonstrated. researchgate.net This process, involving imination of the ketone, alkylation under kinetic control, and subsequent hydrolysis, yields 4-alkyl-azetidin-3-ones with a cis relationship between the substituents at C2 and C4. researchgate.net Subsequent reduction of the carbonyl group then affords the corresponding all-cis or trans,trans 4-alkyl-azetidin-3-ols. researchgate.net

Furthermore, the development of enantioselective methods for the difunctionalization of azetines provides access to a variety of cis-2,3-disubstituted azetidines. nih.gov These methods, often catalyzed by copper complexes, allow for the installation of two different functional groups across the double bond of the azetine with high diastereo- and enantioselectivity. nih.gov This opens up avenues to a broad range of previously inaccessible chiral azetidine scaffolds.

Utilization in the Construction of Fused or Spirocyclic Ring Systems

The strained nature of the azetidine ring in cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol can be harnessed to drive ring-opening or ring-expansion reactions, providing access to more complex fused or spirocyclic ring systems. While direct examples involving this specific compound are not extensively detailed in the provided search results, the general principles of azetidine chemistry suggest its potential in such transformations. The strategic placement of functional groups on the azetidine ring allows for intramolecular reactions that can lead to the formation of larger heterocyclic structures.

The versatility of azetidines as building blocks in medicinal chemistry is well-established, and their incorporation into larger scaffolds is a common strategy to modulate biological activity and pharmacokinetic properties. nih.gov The unique stereochemistry of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol can be expected to impart a high degree of stereocontrol in the construction of these more complex architectures.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. nih.govnih.govmdpi.com cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol serves as a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles. The azetidine ring itself is a key pharmacophore in numerous drug candidates. nih.gov

Methods for the synthesis of azetidines often involve the intramolecular cyclization of acyclic precursors. For example, the lanthanum triflate-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to substituted azetidines. frontiersin.org This highlights the importance of having access to chiral building blocks like cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, which can be derived from or used to synthesize such precursors. The functional groups present on this molecule allow for its elaboration into a wide array of other heterocyclic systems, further expanding its utility in synthetic chemistry.

Precursor TypeResulting HeterocycleKey Transformation
cis-3,4-Epoxy aminesAzetidinesLa(OTf)₃-catalyzed intramolecular aminolysis frontiersin.org
α-Amino-α′-diazo ketonesAzetidin-3-onesAcid-promoted or metal-catalyzed decomposition nih.gov
N-PropargylsulfonamidesChiral azetidin-3-onesGold-catalyzed oxidative cyclization nih.gov

Development of Novel Methodologies Using the Chemical Compound as a Key Component

The unique reactivity and structural features of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol can inspire the development of novel synthetic methodologies. For instance, its use as a starting material in ring-opening or rearrangement reactions could lead to new ways of constructing other valuable molecular scaffolds.

Recent advancements in synthetic methodology have focused on the development of efficient and selective reactions for the construction of complex molecules. mdpi.comnih.gov The application of microwave irradiation in the synthesis of 1,2,4-oxadiazoles is one such example of a novel and efficient protocol. mdpi.com Similarly, the development of new catalytic systems for the functionalization of heterocyclic compounds is an active area of research. mdpi.com The availability of versatile chiral building blocks like cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is crucial for driving innovation in these areas and enabling the synthesis of the next generation of complex molecules.

Methodological AdvanceApplicationKey Feature
Microwave-assisted synthesisConstruction of 1,2,4-oxadiazole (B8745197) ringFast and efficient mdpi.com
Gold-catalyzed oxidative cyclizationSynthesis of chiral azetidin-3-onesBypasses toxic diazo intermediates nih.gov
Copper-catalyzed boryl allylationEnantioselective difunctionalization of azetinesAccess to chiral 2,3-disubstituted azetidines nih.gov

Mechanistic Investigations of Reactions Involving Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Ring-Opening and Ring-Expansion Reactions

The strained four-membered ring of azetidines makes them susceptible to ring-opening and ring-expansion reactions, typically promoted by electrophiles or nucleophiles. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, these reactions are expected to be initiated by activation of the hydroxyl group or the nitrogen atom.

Ring-Opening Reactions:

Acid-catalyzed ring-opening is a common pathway for azetidin-3-ols. Protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a carbocation at the C3 position. This carbocation can then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation and steric hindrance. In the case of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, the presence of the methyl group at C2 would influence the site of nucleophilic attack.

Alternatively, activation of the nitrogen atom by an electrophile could also facilitate ring-opening. For instance, reaction with an acyl halide could lead to the formation of an N-acylazetidinium ion, which is more susceptible to nucleophilic attack and subsequent ring cleavage. Studies on other N-substituted aziridines and azetidines have shown that a variety of carbon and heteroatom nucleophiles can effectively open the ring under appropriate conditions.

Ring-Expansion Reactions:

Ring-expansion reactions of azetidines are less common but can occur under specific conditions, often involving the formation of a carbocation adjacent to the ring. For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a plausible pathway to ring expansion would involve the formation of a carbocation at C3, followed by migration of one of the ring carbons to the carbocationic center. This would result in the formation of a more stable five-membered pyrrolidine ring. Such rearrangements are often driven by the relief of ring strain.

Reaction Type Initiating Step Key Intermediate Potential Product Type
Acid-Catalyzed Ring-OpeningProtonation of hydroxyl groupC3-carbocation1,3-difunctionalized propane (B168953) derivative
Nucleophilic Ring-OpeningAttack on an activated azetidinium ionAzidinium ionSubstituted aminopropanol (B1366323)
Ring-ExpansionCarbocation formation at C3C3-carbocationSubstituted pyrrolidine

Nucleophilic and Electrophilic Reactivity at the Azetidine (B1206935) Nitrogen

The nitrogen atom in cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol possesses a lone pair of electrons, rendering it nucleophilic. However, the steric bulk of the diphenylmethyl group and the adjacent methyl group can hinder its reactivity.

Nucleophilic Reactivity:

The nitrogen atom can react with various electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or N-acylated products, respectively. The rate of these reactions would be expected to be slower compared to less sterically hindered amines.

Electrophilic Reactivity:

Once the nitrogen atom is quaternized or protonated, it becomes electrophilic and can activate the azetidine ring towards nucleophilic attack, as discussed in the context of ring-opening reactions.

Oxidation and Reduction Pathways

Oxidation:

The secondary alcohol at the C3 position of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol can be oxidized to the corresponding ketone, 1-(Diphenylmethyl)-2-methylazetidin-3-one. A variety of oxidizing agents can be employed for this transformation, such as Swern oxidation, Dess-Martin periodinane, or chromium-based reagents. The reaction mechanism would follow the standard pathways for the oxidation of secondary alcohols. For example, in a Swern oxidation, the alcohol would react with dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride to form an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.

Reduction:

Reduction of the azetidine ring itself is challenging due to its saturated nature. However, if the hydroxyl group is first converted to a good leaving group (e.g., a tosylate), reductive ring-opening could be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). This would likely proceed via an Sₙ2 mechanism, with hydride attacking one of the ring carbons and displacing the leaving group.

Reaction Reagent Functional Group Transformation Product
OxidationSwern Oxidation (DMSO, (COCl)₂, Et₃N)Secondary alcohol to ketone1-(Diphenylmethyl)-2-methylazetidin-3-one
OxidationDess-Martin PeriodinaneSecondary alcohol to ketone1-(Diphenylmethyl)-2-methylazetidin-3-one
Reductive Ring-Opening (of a derivative)LiAlH₄ on a C3-tosylate derivativeAzetidine ring to substituted amineSubstituted 3-amino-1-propanol

Hydrogen Bonding and Intermolecular Interactions

The hydroxyl group at the C3 position of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is capable of acting as both a hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, it is expected that intermolecular hydrogen bonds of the O-H···N or O-H···O type would be present. These interactions can influence the physical properties of the compound, such as its melting point and solubility.

The presence of the bulky diphenylmethyl group may also lead to significant van der Waals interactions and potentially π-stacking between the phenyl rings of adjacent molecules, further influencing the crystal packing and bulk properties of the compound.

Isomerization and Epimerization Studies

Isomerization in cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol could potentially occur at the C2 and C3 stereocenters.

Epimerization at C3:

Epimerization at the C3 position would involve the conversion of the cis isomer to the trans isomer. This could potentially be achieved under conditions that allow for the reversible formation of a planar intermediate at C3, such as oxidation to the ketone followed by stereoselective reduction. For instance, reduction of the intermediate 1-(Diphenylmethyl)-2-methylazetidin-3-one with a bulky reducing agent might favor the formation of the trans alcohol due to steric hindrance from the cis-oriented methyl group at C2.

Epimerization at C2:

Epimerization at the C2 position is less likely as it would require the cleavage and reformation of a carbon-carbon bond. Such a process would necessitate more drastic reaction conditions.

Isomerization Type Plausible Mechanism Intermediate Potential Outcome
C3 EpimerizationOxidation to ketone followed by stereoselective reduction1-(Diphenylmethyl)-2-methylazetidin-3-oneFormation of trans-1-(Diphenylmethyl)-2-methylazetidin-3-ol
C2 EpimerizationC-N bond cleavage and reformationAzomethine ylide or related speciesUnlikely under standard conditions

Future Directions in Academic Research on Cis 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Exploration of Novel, Sustainable Synthetic Routes

The synthesis of highly substituted azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.com Future research will likely prioritize the development of novel and sustainable synthetic routes to cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol and its derivatives. A key focus will be the adoption of greener solvents and technologies to minimize environmental impact.

One promising avenue is the use of cyclopentyl methyl ether (CPME) as a sustainable solvent alternative. uniba.itacs.org CPME offers several advantages, including a high boiling point, low propensity for peroxide formation, and poor solubility in water, which simplifies work-up procedures and reduces organic waste. uniba.it Research could focus on adapting existing cyclization strategies or developing new ones that are efficient in CPME.

Furthermore, exploring alternative synthetic strategies that avoid harsh reagents and multiple protection-deprotection steps is crucial. Methodologies such as visible-light-mediated aza Paternò-Büchi reactions, which allow for the direct [2+2] cycloaddition of imines and alkenes, could provide a more atom-economical and milder route to functionalized azetidines. springernature.comresearchgate.net Investigating enzymatic or chemo-enzymatic approaches could also lead to highly stereoselective and environmentally benign syntheses.

Table 1: Comparison of Potential Sustainable Synthesis Parameters

Parameter Traditional Synthesis Proposed Sustainable Route
Solvent Dichloromethane, Tetrahydrofuran Cyclopentyl methyl ether (CPME), Water
Catalyst Stoichiometric strong acids/bases Photocatalyst, Biocatalyst
Energy Input High-temperature reflux Visible light, Ambient temperature
Atom Economy Moderate High

| Waste Generation | Significant organic/inorganic waste | Minimized waste streams |

Advanced Computational Approaches for Structure-Reactivity Prediction

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and guiding synthetic efforts. mit.edu For cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, advanced computational models can be developed to predict its reactivity and spectroscopic properties. Using density functional theory (DFT) and other modeling techniques, researchers can calculate orbital energies to forecast how the molecule will interact with various reagents. mit.edu

This predictive capability can accelerate the discovery of new reactions and optimize existing ones. For instance, computational screening could identify the most promising substrates for functionalizing the azetidine (B1206935) ring, saving significant experimental time and resources. mit.edu These models can also elucidate reaction mechanisms, providing fundamental insights into the factors that control stereoselectivity and yield. researchgate.net By understanding the electronic structure and conformational landscape of the molecule, researchers can design more effective catalysts and reaction conditions.

Table 2: Application of Computational Methods

Computational Method Research Application Predicted Outcome
Density Functional Theory (DFT) Reaction mechanism analysis Transition state energies, reaction pathways
Molecular Dynamics (MD) Conformational analysis Stable conformers, solvent effects
Quantitative Structure-Activity Relationship (QSAR) Reactivity prediction Correlation of structure with reaction rates

| Virtual Screening | Substrate scope exploration | Identification of viable reacting partners |

Development of Innovative Methodologies for Azetidine Functionalization

The functionalization of the pre-formed azetidine ring is a key strategy for generating molecular diversity. rsc.org Future research on cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol should focus on developing innovative methodologies to selectively modify its structure. The inherent ring strain of azetidines can be exploited to drive unique chemical transformations. arkat-usa.org

Recent advances in C(sp³)–H functionalization offer a powerful tool for directly modifying the azetidine core without the need for pre-installed functional groups. rsc.org Palladium-catalyzed intramolecular C–H amination is one such method that could be adapted to create bicyclic structures from suitable precursors. rsc.org Another approach involves strain-release homologation of azabicyclo[1.1.0]butanes, which can provide access to densely functionalized azetidines. rsc.org

Furthermore, electrophilic azetidinylation strategies could enable the direct attachment of the azetidine ring to various nucleophiles, providing modular access to a wide range of derivatives. rsc.org Late-stage functionalization of the 3-hydroxy group or the N-diphenylmethyl group could also be explored to synthesize analogs with diverse properties. nih.gov These innovative methods would significantly expand the chemical space accessible from this core structure.

Design and Synthesis of Structurally Related Analogs for Methodological Exploration

The design and synthesis of structurally related analogs of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol are essential for exploring the scope and limitations of new synthetic methods. By systematically varying the substituents on the azetidine ring, researchers can gain deeper insights into how electronic and steric factors influence reactivity and selectivity.

Analogs could be designed by:

Modifying the N-substituent: Replacing the diphenylmethyl group with other protecting groups or functional handles (e.g., benzyl, Boc, allyl) could open up new avenues for deprotection and subsequent functionalization.

Varying the C2-substituent: Substituting the methyl group with other alkyl, aryl, or functionalized groups would allow for the study of steric effects on reactions at the C3 position.

Altering the C3-substituent: Converting the hydroxyl group into other functionalities (e.g., amines, halides, ethers) would create a library of compounds to test in various coupling and substitution reactions. arkat-usa.org

The synthesis of these analogs would not only serve as a platform for methodological exploration but could also lead to the discovery of compounds with interesting biological or material properties. nih.govmdpi.com

Table 3: Proposed Structural Analogs for Methodological Studies

Analog Structure R1 (N-substituent) R2 (C2-substituent) R3 (C3-substituent) Research Purpose
Analog A Benzyl (Bn) Methyl (Me) -OH Study of N-deprotection strategies
Analog B Diphenylmethyl (Bn₂) Ethyl (Et) -OH Investigate steric influence on C3 functionalization
Analog C Diphenylmethyl (Bn₂) Methyl (Me) -NH₂ Explore reactivity of 3-aminoazetidines

| Analog D | tert-Butoxycarbonyl (Boc) | Phenyl (Ph) | -OH | Test scope of cycloaddition reactions |

Integration of the Chemical Compound in Multicomponent Reactions (MCRs) and Flow Chemistry

Modern synthetic chemistry is increasingly moving towards more efficient and automated processes. nih.gov Integrating the synthesis and functionalization of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol into multicomponent reactions (MCRs) and continuous flow chemistry represents a significant future direction.

Multicomponent Reactions (MCRs) are convergent reactions where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov This approach is highly atom-economical and allows for the rapid generation of chemical libraries. nih.gov cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol or its precursors could be designed as one component in an MCR, leading to the one-pot synthesis of highly complex and diverse azetidine-containing molecules. For example, a Ugi or Passerini reaction involving an azetidine-derived aldehyde or isocyanide could yield novel peptidomimetic structures.

Flow Chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to handle unstable intermediates. uniba.itnih.gov Developing a continuous flow synthesis for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol could enable safer, more scalable, and more sustainable production. acs.orguniba.it Flow technology is particularly well-suited for photochemical reactions and for reactions involving highly reactive organometallic intermediates, which are often employed in azetidine synthesis. uniba.itacs.orgchemrxiv.orgscilit.com

Table 4: Potential Flow Chemistry Protocol for Azetidine Functionalization

Step Reagent Stream 1 Reagent Stream 2 Reactor Type Temperature (°C) Residence Time
1. Lithiation Azetidine Precursor in CPME n-BuLi in Hexane T-Mixer & Microreactor -50 to -20 < 1 minute
2. Quenching Lithiated Intermediate Electrophile in CPME T-Mixer & Microreactor -50 to 0 1-5 minutes

| 3. Work-up | Reaction Mixture | Aqueous Quench Solution | Liquid-Liquid Separator | Ambient | Continuous |

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, and how can reaction conditions be optimized to enhance stereochemical control?

  • Methodological Answer : The strained azetidine ring introduces challenges in stereochemical control during synthesis. Key parameters include:

  • Catalyst selection : Use chiral catalysts (e.g., Jacobsen’s catalyst) to favor cis-configuration via asymmetric induction .
  • Temperature modulation : Lower reaction temperatures (e.g., −20°C) reduce ring-opening side reactions .
  • Monitoring : Employ LCMS for real-time tracking of intermediates (e.g., m/z=410 [M+H] for related azetidine derivatives) to confirm stereochemical integrity .

Q. How can researchers validate the purity and stereochemical assignment of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Compare 1H^1 \text{H}- and 13C^{13}\text{C}-NMR chemical shifts with DFT-calculated values to confirm cis-configuration. For example, the hydroxyl proton (δ ~3.5 ppm) shows coupling with adjacent methyl groups in the azetidine ring .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., O1–C36–C10 bond angles ~123.6° in related azetidin-3-ol structures) .
  • Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (90:10) to separate enantiomers and confirm >98% purity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol in ring-opening reactions for drug-discovery applications?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for ring-opening pathways (e.g., acid-catalyzed hydrolysis) using Gaussian16 at the B3LYP/6-31G(d) level. Focus on steric effects from diphenylmethyl groups stabilizing intermediates .
  • MD Simulations : Simulate solvent interactions (e.g., DMF or THF) to assess solubility barriers due to hydrophobic diphenyl groups .

Q. How can contradictory data on the biological activity of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Use tools like SciFinder to compare IC50_{50} values across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing diphenylmethyl with trifluoromethyl) and test in parallel assays to isolate steric/electronic contributions .
  • Reproducibility Checks : Validate protocols using reference standards (e.g., EP impurity guidelines for azetidine derivatives) to rule out batch variability .

Q. What experimental precautions are essential when handling cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol due to its potential toxicity?

  • Methodological Answer :

  • Hazard Analysis : Follow ACS guidelines for risk assessment, including gas evolution monitoring (e.g., CO2_2 traps for acid-sensitive reactions) .
  • PPE : Use nitrile gloves and fume hoods; avoid skin contact (wash with soap/water per SDS protocols ).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Data Contradiction & Analysis

Q. How should researchers interpret conflicting NMR data for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol in different solvents?

  • Methodological Answer :

  • Solvent Effects : Compare D2_2O vs. CDCl3_3 spectra; hydrogen bonding in D2_2O deshields the hydroxyl proton (Δδ ~0.5 ppm) .
  • Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational exchange broadening (e.g., −40°C to freeze ring puckering) .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the antimicrobial activity of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol derivatives?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with controls for solvent interference (e.g., DMSO <1% v/v) .
  • Time-Kill Studies : Use CFU counts at 0, 6, 12, and 24 hours to assess bactericidal vs. bacteriostatic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.